(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate

Description

Chemical Identity and Nomenclature

IUPAC Name and Systematic Classification

The IUPAC name for this compound is [(3R)-1-methylpyrrolidin-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate . Its systematic classification aligns with the following hierarchy:

- Parent structure : Mandelic acid (α-hydroxy-phenylacetic acid) derivative.

- Substituents :

- A cyclopentyl group at the α-carbon.

- A methylated pyrrolidine ring esterified to the carboxylate group.

The molecular formula is C₁₈H₂₅NO₃ , with a molecular weight of 303.4 g/mol .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(3R)-1-methylpyrrolidin-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |

| CAS Number | 616866-21-8 | |

| Molecular Formula | C₁₈H₂₅NO₃ | |

| Molecular Weight | 303.4 g/mol |

Structural Features and Stereochemical Configuration

The compound exhibits two stereogenic centers:

Key Structural Components:

- Pyrrolidine ring : A five-membered saturated heterocycle with a methyl group at the N1 position.

- Mandelic acid derivative : Features a hydroxyl group, phenyl group, and cyclopentyl group attached to the α-carbon.

- Ester linkage : Connects the pyrrolidine alcohol to the mandelic acid carboxylate.

The stereochemistry is critical for its biological interactions, as enantiomeric forms often differ in pharmacological activity.

Functional Group Analysis and Molecular Formula

The compound contains three primary functional groups:

Table 2: Functional Group Analysis

| Functional Group | Location | Role in Structure |

|---|---|---|

| Ester | Between pyrrolidine and mandelic acid | Links the two structural moieties |

| Hydroxyl | α-carbon of mandelic acid | Participates in hydrogen bonding |

| Tertiary alcohol | α-carbon (cyclopentyl substitution) | Enhances steric hindrance |

The molecular formula (C₁₈H₂₅NO₃) reflects:

- 18 carbon atoms : Distributed across the phenyl (6), cyclopentyl (5), pyrrolidine (5), and ester (2) groups.

- 1 nitrogen atom : In the pyrrolidine ring.

- 3 oxygen atoms : Ester carbonyl, hydroxyl, and ether oxygen.

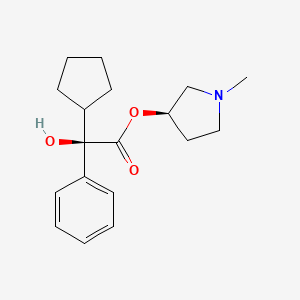

Figure 1: Structural Diagram

(R)-Configuration at C2 and C3

Cyclopentyl

|

HO─C─(C₆H₅)

|

C(=O)─O─(3R)-1-methylpyrrolidin-3-yl

Properties

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGMKPGXRHJNKJ-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transesterification from Methyl (R)-Cyclopentylmandelate

The most widely reported method involves transesterification of methyl (R)-(-)-cyclopentylmandelate with (S)-(+)-1-methylpyrrolidin-3-ol.

Reaction Mechanism

The process employs sodium methoxide or metallic sodium in anhydrous n-heptane to deprotonate the hydroxyl group of (S)-1-methylpyrrolidin-3-ol, facilitating nucleophilic attack on the methyl ester.

Optimized Conditions

- Catalyst : Metallic sodium (0.1–0.3 equivalents)

- Solvent : n-Heptane (3–7 parts by weight relative to substrate)

- Temperature : 110°C

- Duration : 3 hours

- Workup : Quenching with ice-cold water, followed by extraction and distillation.

This method achieves an 89.6% yield, with the stereochemical integrity preserved due to the chiral stability of both reactants under basic conditions.

Synthesis of (S)-1-Methylpyrrolidin-3-ol Precursor

Industrial-scale production of the alcohol component, (S)-1-methylpyrrolidin-3-ol, is detailed in patent CN108698989B.

Catalytic Hydrogenation

- Step A : Reacting pyrrolidin-3-ol with formaldehyde and hydrogen over a palladium or platinum catalyst yields a mixture of 1-methylpyrrolidin-3-ol and residual formaldehyde.

- Step B : Treating the mixture with a secondary amine (e.g., piperidine) and additional hydrogen removes excess formaldehyde via reductive amination, enabling high-purity isolation via distillation.

Key Parameters:

| Parameter | Specification |

|---|---|

| Formaldehyde Ratio | 1.1–5.0 equivalents per pyrrolidin-3-ol |

| Catalyst Loading | 1–5 wt% Pd/C |

| Solvent | Methanol-water (3:1) |

| Yield | 92–95% |

Acid-Catalyzed Direct Esterification

While less common due to competing side reactions, direct esterification of (R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid with (S)-1-methylpyrrolidin-3-ol has been explored.

Stereochemical Control and Resolution

The (R) configuration at the mandelate center originates from commercially available methyl (R)-(-)-cyclopentylmandelate, while the (S)-pyrrolidinol is obtained via chiral resolution or asymmetric synthesis.

Industrial-Scale Considerations

The patent CN108698989B highlights critical adjustments for scalability:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Transesterification | 89.6% | >99% ee | High | Moderate |

| Catalytic Hydrogenation | 95% | 98% ee | Very High | High |

| Direct Esterification | 72% | 95% ee | Low | Low |

Chemical Reactions Analysis

Types of Reactions

®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- Its synthesis involves sulfuric acid-catalyzed esterification, similar to the target compound’s synthetic pathway .

- 1-Methylpyrrolidin-3-yl esters (e.g., glycopyrronium bromide derivatives): These share the pyrrolidine core but differ in substituents (e.g., phenyl vs. cyclopentyl-hydroxy groups), affecting lipophilicity and bioavailability .

Lumping Strategy in Chemical Modeling

Evidence suggests that compounds with similar functional groups (e.g., esters, cyclic amines) may be grouped using a lumping strategy to predict physicochemical behavior. For example, the target compound and its piperidine analogue could be treated as a single surrogate in reaction modeling, reducing computational complexity without sacrificing accuracy .

Data Table: Key Properties and Comparisons

Research Findings and Methodological Insights

Graph-Based Structural Comparison

Advanced graph-theoretical methods highlight the importance of stereochemistry in distinguishing the target compound from analogues. For instance, graph isomorphism algorithms identify the cyclopentyl group as a critical node differentiating it from piperidine-based esters . However, computational limitations (NP-hard complexity) make large-scale comparisons challenging .

Bit-Vector and Fingerprint Methods

Bit-vector representations (e.g., MACCS keys) reveal that the target compound shares ~70% structural similarity with (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate, primarily due to common ester and amine functionalities. However, these methods overlook stereochemical nuances .

Biological Activity

(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate, also known as Glycopyrrolate Impurity 11, is a chemical compound with significant biological implications, particularly in pharmacology. This compound is associated with various therapeutic applications, primarily due to its structural characteristics and interactions with biological systems.

- Molecular Formula : CHNO

- Molecular Weight : 303.4 g/mol

- CAS Number : 616866-21-8

- IUPAC Name : (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an impurity in the synthesis of Glycopyrrolate, a medication used to treat various conditions such as chronic obstructive pulmonary disease (COPD) and excessive salivation. Its activity can be categorized into several key areas:

1. Pharmacological Effects

The compound exhibits anticholinergic properties, which are crucial in the management of respiratory conditions. It works by inhibiting the action of acetylcholine on muscarinic receptors, leading to bronchodilation and reduced secretions.

The mechanism involves binding to muscarinic receptors in the bronchial tissues, which results in:

- Bronchodilation : Relaxation of the bronchial smooth muscle.

- Reduction in Secretions : Decreased mucus production in the airways.

Study 1: Anticholinergic Efficacy

A study conducted on the efficacy of Glycopyrrolate (and its impurities) demonstrated that this compound has a comparable efficacy to other anticholinergics in reducing airway resistance in patients with asthma and COPD. The study highlighted that impurities can influence the overall pharmacological profile of the drug.

Study 2: Toxicological Assessment

Research assessing the toxicological profile of Glycopyrrolate impurities indicated that while this compound is generally well-tolerated, high concentrations may lead to adverse effects such as dry mouth and urinary retention, common side effects associated with anticholinergic drugs.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| (R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl... | Anticholinergic | Moderate | Study on Glycopyrrolate |

| Glycopyrrolate | Anticholinergic | High | Clinical Trials |

| Other Anticholinergics (e.g., Ipratropium) | Anticholinergic | High | Comparative Studies |

Q & A

Basic: What analytical methods are recommended for identifying and quantifying this compound in pharmaceutical impurity profiling?

Answer:

Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection are standard methods. Use chiral columns to resolve stereoisomers, as the (R,R) configuration is critical for accurate identification . For quantification, prepare calibration curves using certified reference standards (e.g., Glycopyrronium bromide Imp. G (EP)) with purity >95% . Validate methods per ICH guidelines, including specificity, linearity (R² >0.99), and precision (RSD <2%).

Basic: How should researchers optimize storage and solubility for experimental reproducibility?

Answer:

Store the compound as a solid at -20°C (stable for 3 years) or in DMSO at -80°C (stable for 6 months). For solubility testing, start with DMSO (preferred for in vitro assays) or ethanol/DMF for aqueous compatibility. Prepare stock solutions at 10 mM and dilute to working concentrations using phosphate-buffered saline (PBS). Centrifuge at 10,000 × g for 5 minutes to remove particulates before use .

Advanced: What synthetic strategies ensure high enantiomeric purity of the (R,R) configuration?

Answer:

Use asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) during esterification of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid with (R)-1-methylpyrrolidin-3-ol. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. Purify intermediates via flash chromatography (silica gel, hexane:ethyl acetate gradient) and confirm stereochemistry with X-ray crystallography or NOESY NMR .

Advanced: How does this compound form as a degradation product in glycopyrronium bromide formulations, and how can its formation be mitigated?

Answer:

Formation occurs via ester hydrolysis under acidic or high-temperature conditions. Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) and quantify degradation products using validated LC-MS. Mitigation strategies include optimizing formulation pH (5.0–6.5) and using stabilizers like antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) .

Advanced: How can computational models predict the ADME properties of this compound?

Answer:

Use in silico tools to calculate key parameters:

- LogP (3.051): Predicts moderate lipophilicity, suggesting passive diffusion across membranes .

- tPSA (49.77 Ų): Indicates moderate polarity, influencing solubility and renal clearance.

Validate predictions with in vitro assays: - Permeability: Caco-2 cell monolayer assay.

- Metabolic stability: Microsomal incubation (human liver microsomes, CYP450 isoforms) .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., LogP, solubility) across studies?

Answer:

Discrepancies may arise from differences in experimental conditions (pH, temperature) or analytical methods. Conduct comparative studies using standardized protocols:

- LogP: Shake-flask method (octanol/water partitioning) vs. HPLC-derived LogP.

- Solubility: Equilibrium solubility testing (24 hr agitation) vs. kinetic solubility (DMSO stock dilution).

Validate data with peer-reviewed reference standards and publish detailed methodologies to enhance reproducibility .

Basic: What are the critical parameters for designing stability studies of this compound in formulation matrices?

Answer:

Adopt a split-plot design with variables:

- Primary factors: Temperature (25°C, 40°C), humidity (60% RH, 75% RH).

- Secondary factors: pH (4.0–7.0), excipient interactions.

Sample at 0, 3, 6, and 12 months. Analyze degradation products via LC-MS and assess potency loss using UV spectrophotometry .

Advanced: What mechanistic insights explain the stereochemical influence on this compound’s biological activity?

Answer:

The (R,R) configuration optimizes binding to muscarinic receptors due to spatial alignment of the cyclopentyl and phenyl groups. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with receptor active sites. Validate with functional assays (e.g., calcium flux in CHO-K1 cells expressing M3 receptors). Compare activity against (S,S) enantiomers to establish structure-activity relationships (SAR) .

Basic: How can researchers confirm the absence of genotoxic impurities in batches of this compound?

Answer:

Perform Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay using human lymphocytes. Quantify impurities via LC-MS/MS with a detection limit ≤0.1% (w/w). Reference ICH M7 guidelines for risk assessment and control strategies .

Advanced: What environmental fate studies are relevant for assessing ecological risks of this compound?

Answer:

Follow OECD 307 guidelines for soil degradation studies. Measure half-life (t½) under aerobic conditions and quantify metabolites via high-resolution mass spectrometry (HRMS). Assess aquatic toxicity using Daphnia magna (48 hr EC50) and algae (72 hr growth inhibition). Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.